Dicalcium tin tetraoxide

Description

Dicalcium tin tetraoxide (hypothetical formula: Ca₂SnO₄) is a metal tin oxide compound that remains understudied in the literature. While direct data on its synthesis, structure, and properties are sparse in the provided evidence, it can be inferred to belong to the family of ternary metal oxides with perovskite-like or related structures. Such compounds are often explored for applications in catalysis, energy storage, and electronic materials due to their tunable redox and semiconducting properties. The calcium-based analog may offer advantages in cost and reduced toxicity compared to lead- or cadmium-containing analogs, though experimental validation is required.

Properties

CAS No. |

12138-89-5 |

|---|---|

Molecular Formula |

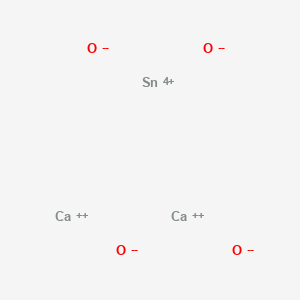

Ca2O4Sn |

Molecular Weight |

262.862 |

IUPAC Name |

dicalcium;oxygen(2-);tin(4+) |

InChI |

InChI=1S/2Ca.4O.Sn/q2*+2;4*-2;+4 |

InChI Key |

QYMFJXPZRDCKIY-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Sn+4] |

Synonyms |

dicalcium tin tetraoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of Metal Tin Oxides and Analogous Compounds

Note: The structure of Ca₂SnO₄ is hypothesized based on perovskite analogs like Ca₂PbO₄ . Experimental confirmation is lacking in the provided sources.

Functional and Application-Based Comparison

- Cadmium Stannate (Cd₂SnO₄): Exhibits high electrical conductivity and optical transparency, making it suitable for TCOs in solar cells and displays . Limited by cadmium’s toxicity, driving research into alternatives like zinc stannate.

Dicalcium Lead Tetraoxide (Ca₂PbO₄):

Titanium Dioxide (TiO₂):

- Lacks experimental data on conductivity or catalytic performance in the provided evidence.

Q & A

Q. What are the established synthesis methods for dicalcium tin tetraoxide, and how do reaction conditions influence phase purity?

this compound synthesis typically involves solid-state reactions or hydrothermal methods. For analogous calcium-tin oxides (e.g., calcium tin trioxide, CaSnO₃), stoichiometric mixtures of CaCO₃ and SnO₂ are calcined at high temperatures (e.g., 1000–1300°C) under controlled atmospheres to prevent oxidation of Sn²⁺ intermediates . Phase purity is highly sensitive to cooling rates and precursor ratios; rapid quenching may stabilize metastable phases, while prolonged annealing promotes crystallinity. X-ray diffraction (XRD) and Rietveld refinement are critical for verifying phase composition .

Q. Which characterization techniques are most effective for analyzing the structural and compositional properties of this compound?

Key techniques include:

- XRD : Identifies crystalline phases and lattice parameters. For mixed-metal oxides, synchrotron XRD improves resolution of overlapping peaks .

- Scanning Electron Microscopy (SEM) with Energy Dispersive Spectroscopy (EDS) : Maps elemental distribution and detects impurities (e.g., unreacted SnO₂) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways under varying oxygen partial pressures .

- Infrared (IR) Spectroscopy : Detects Sn-O bonding modes, particularly in amorphous or nanocrystalline samples .

Q. How can researchers mitigate contamination during the synthesis of tin-containing calcium oxides?

Tin(II) precursors (e.g., SnO) are prone to oxidation, requiring inert atmospheres (e.g., argon or nitrogen) during synthesis . Contamination from moisture can be minimized by pre-drying precursors at 200–300°C. For hydrothermal methods, Teflon-lined autoclaves prevent leaching of metallic impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

Discrepancies in lattice parameters or space group assignments often arise from:

- Sample heterogeneity : Use high-resolution transmission electron microscopy (HRTEM) to identify local structural variations .

- Ambiguities in Rietveld refinement : Employ neutron diffraction to clarify oxygen positions in Sn-O-Ca frameworks .

- Incomplete phase diagrams : Conduct in situ high-temperature XRD to map stability fields of competing phases (e.g., CaSnO₃ vs. Ca₂SnO₄) .

Q. How does partial substitution of Ca²⁺ or Sn⁴⁺ impact the electronic and catalytic properties of this compound?

Substitution with divalent ions (e.g., Zn²⁺) at Ca sites enhances ionic conductivity, as demonstrated in analogous Zn-doped dicalcium phosphate systems . Sn⁴⁺ substitution with transition metals (e.g., Fe³⁺) introduces defect states, altering bandgap energies and photocatalytic activity. Density Functional Theory (DFT) simulations can predict dopant effects on charge distribution and redox activity .

Q. What advanced exergy-based methodologies are applicable for optimizing the energy efficiency of this compound production?

Exergy analysis, as applied to dicalcium phosphate synthesis , evaluates irreversibilities in calcination and grinding processes. Key steps include:

Q. How do interfacial interactions between this compound and polymers/composites influence mechanical performance in functional materials?

Studies on hydroxyapatite composites suggest that surface functionalization (e.g., silane coupling agents) improves dispersion in polymer matrices. Nanoindentation and tribological testing quantify hardness and wear resistance, while atomic force microscopy (AFM) probes adhesion forces at oxide-polymer interfaces .

Methodological Considerations

- Data Reproducibility : Document synthesis parameters (e.g., heating rates, atmospheric composition) in detail, following guidelines for experimental reporting .

- Validation of New Phases : For novel compositions, combine XRD with electron backscatter diffraction (EBSD) and solid-state NMR to confirm structural uniqueness .

- Ethical Data Practices : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw datasets in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.